

Cloperastine hydrochloride environmental impact assessment green chemistry

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Compound Focus: Cloperastine Hydrochloride

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Environmental Occurrence and Impact of Cloperastine

Recent monitoring studies have detected Cloperastine in aquatic environments, primarily due to its presence in wastewater after human consumption and excretion.

The table below summarizes the available data on its environmental presence and potential ecological effects:

Aspect	Findings	Source / Context
Environmental Presence	Detected in the Llobregat River (Spain) at a mean concentration of 313 to 859 ng/L ; one of the most concentrated pharmaceuticals found in the study alongside dexamethasone and acetaminophen [1].	River water sampling and LC-MS/MS analysis [1].
Source	Identified as a point-source pollutant from senior residences , where wastewater contains high loads of pharmaceuticals [2].	Analysis of wastewater from senior residence facilities [2].

Aspect	Findings	Source / Context
Ecotoxicity	Toxicity tested on Daphnia magna ; specific toxicological data for Cloperastine not provided in the available results [1].	Part of a broader ecotoxicity assessment of drugs used for COVID-19 [1].
Environmental Stability	Undergoes degradation under stress conditions: ~22.9% (basic), ~20.7% (acidic), ~12.9% (oxidative) after 45 minutes [3].	Laboratory stability study using HPLC [3].
Key Degradant	Benzaldehyde (m/z 105.03) , formed via ether bond cleavage under all stress conditions [3].	Identified via MS/MS analysis [3].

Green Analytical Methods for Cloperastine

Conventional analysis of pharmaceuticals often uses hazardous solvents. In response, recent research has focused on developing more sustainable and green analytical methods for determining Cloperastine.

The table below compares a novel green method with a conventional approach, highlighting their characteristics and environmental performance:

Characteristic	Green Fluorescence Method [4]	Conventional HPLC-UV Method (for comparison) [3]
Principle	Fluorescence enhancement in acidic medium [4]	Reversed-phase separation with UV detection [3]
Linearity Range	0.2 - 5.0 µg/mL [4]	5.0 - 200.0 µg/mL [3]
LOD/LOQ	LOD: 0.04 µg/mL; LOQ: 0.13 µg/mL [4]	Validated per ICH guidelines; specific LOD/LOQ not stated [3]
Application	Spiked human plasma & pharmaceutical formulations [4]	Pharmaceutical suspension & degradation products [3]

Characteristic	Green Fluorescence Method [4]	Conventional HPLC-UV Method (for comparison) [3]
Greenness	Assessed and promoted as a green method [4]	Assessed using AGREE and WAC tools [3]
Key Green Feature	Uses less harmful 50 mM sulfuric acid [4]	Uses ethanol (a greener solvent) in the mobile phase instead of acetonitrile [3]

Detailed Experimental Protocols

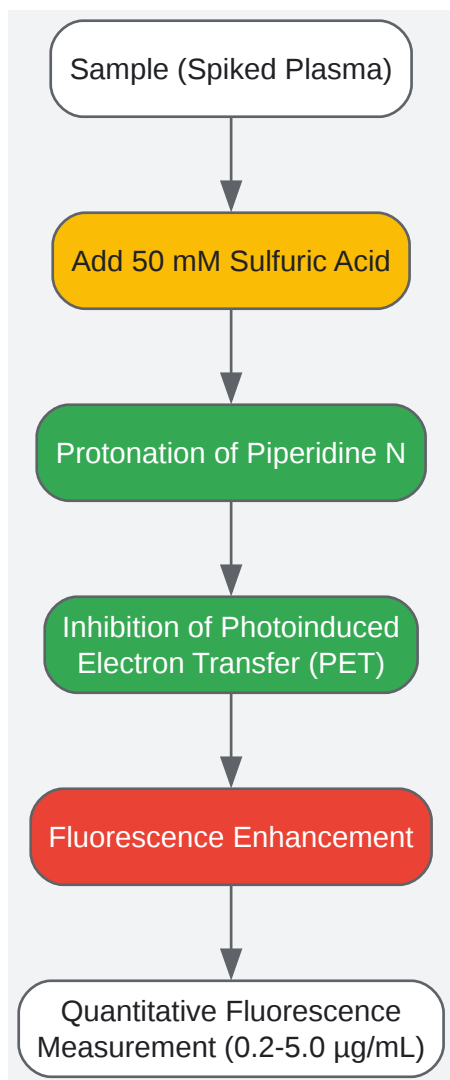
For researchers seeking to replicate or build upon these methods, here is a more detailed look at the experimental workflows.

Green Fluorescence Method

This method is designed for determining Cloperastine in spiked human plasma [4].

- **Sample Preparation:** The protocol involves using spiked human plasma.
- **Mechanism:** The method works by adding **50 mM sulfuric acid** to the sample. This acidic medium fully protonates the nitrogen atom in the piperidine moiety of Cloperastine, which impairs the photoinduced electron transfer (PET) process. This impairment results in a significant enhancement of the compound's native fluorescence, allowing for its measurement [4].
- **Measurement:** The fluorescence intensity is then measured, and the concentration is determined based on a calibration curve.

This workflow can be visualized as follows:



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Green HPLC-UV Method for Stability and Analysis

This method is used for the analysis of Cloperastine in the presence of its degradation products and other compounds [3].

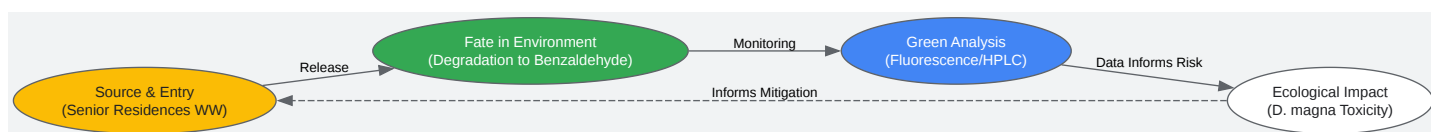
- **Chromatography:**

- **Column:** C18 column.
- **Mobile Phase:** Ethanol and 0.1% orthophosphoric acid (pH=4) in a **50:50 (v/v)** ratio. The use of ethanol is a key green feature.
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV detection at 250.0 nm.

- **Stress Degradation Study:** Forced degradation is performed to study stability by subjecting the drug to:
 - **Acidic, Basic, and Oxidative conditions** for 45 minutes.
 - The degradation products are then identified using MS/MS.

Pathways for Environmental Impact Assessment

For a comprehensive environmental assessment of Cloperastine, the following interconnected pathways and processes should be considered. This framework integrates the data points gathered from the literature.



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Research Gaps and Future Directions

The current research, while promising, highlights several areas where further investigation is needed:

- **Ecotoxicological Data:** A significant gap exists in the detailed ecotoxicological profile of Cloperastine and its major degradant, benzaldehyde. Future studies should establish chronic and acute toxicity thresholds for a range of aquatic organisms.
- **Real-World Removal Efficiency:** More data is needed on the removal efficiency of Cloperastine by various types of wastewater treatment plants (WWTPs) to understand its actual persistence in the environment.
- **Method Advancement:** The novel green analytical methods show great promise. Their application could be expanded to directly monitor Cloperastine in complex environmental water samples, not just spiked plasma.

I hope this structured overview provides a solid foundation for your comparative guide. The field of green analytical chemistry for pharmaceuticals is actively evolving, and these methods represent a positive step toward reducing the environmental footprint of chemical analysis itself.

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